molecular formula C20H16FN3O2 B7535256 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide

Cat. No. B7535256
M. Wt: 349.4 g/mol
InChI Key: XKOLBNQOHICWOY-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various research fields. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in several cellular functions, including membrane trafficking, signal transduction, and cytoskeletal organization.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential applications in various research fields. It has been shown to inhibit PLD activity in vitro and in vivo and has been used to investigate the role of PLD in several cellular processes, including membrane trafficking, cell migration, and cancer cell invasion. This compound has also been used as a tool to study the involvement of PLD in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

Mechanism of Action

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide exerts its inhibitory effect on PLD by binding to the active site of the enzyme and blocking its activity. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, a lipid second messenger that plays a crucial role in several cellular processes. This compound inhibits PLD activity by preventing the binding of phosphatidylcholine to the enzyme, thereby blocking the formation of phosphatidic acid.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit cell migration and invasion in cancer cells, reduce amyloid-beta production in Alzheimer's disease models, and protect dopaminergic neurons in Parkinson's disease models. This compound has also been shown to affect the actin cytoskeleton and cell shape, indicating its potential role in cytoskeletal organization.

Advantages and Limitations for Lab Experiments

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of PLD, making it a valuable tool for investigating the role of PLD in cellular processes. This compound is also cell-permeable, allowing it to be used in live-cell imaging experiments. However, this compound has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo, limiting its use in animal studies. Additionally, this compound can have off-target effects, and its specificity for PLD can vary depending on the experimental conditions.

Future Directions

There are several future directions for the research on N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide. One area of interest is the development of more potent and selective PLD inhibitors. Another direction is the investigation of the role of PLD in other diseases, such as diabetes and cardiovascular disease. Additionally, the use of this compound in combination with other drugs or therapies could have potential therapeutic benefits in various diseases. Finally, the development of new imaging techniques could allow for better visualization of the localization and dynamics of PLD in cells and tissues.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various research fields. It has been shown to inhibit PLD activity and has been used to investigate the role of PLD in several cellular processes and diseases. This compound has several advantages as a research tool, but also has some limitations. There are several future directions for the research on this compound, including the development of more potent and selective PLD inhibitors and the investigation of the role of PLD in other diseases.

Synthesis Methods

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized using a two-step process. The first step involves the synthesis of 5-fluoro-1H-indole-3-carboxaldehyde, which is then reacted with 2-aminoethylisobutyramide to form this compound. The overall yield of this synthesis process is approximately 20%.

properties

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-14-5-6-17-16(10-14)13(11-23-17)7-8-22-20(26)18-9-12-3-1-2-4-15(12)19(25)24-18/h1-6,9-11,23H,7-8H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOLBNQOHICWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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